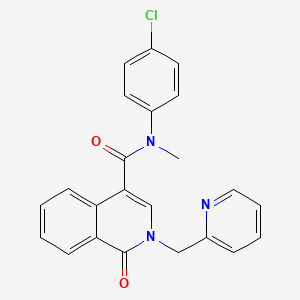
N-(4-clorofenil)-N-metil-1-oxo-2-(2-piridinilmetil)-1,2-dihidro-4-isoquinolinacarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades insecticidas
Se ha encontrado que este compuesto exhibe actividades insecticidas. Es parte de una nueva serie de amidas diseñadas para alta actividad, baja toxicidad y bajo residuo, apuntando a insecticidas ambientalmente benignos . Estos compuestos actúan uniéndose a los receptores de rianodina de los insectos, causando una liberación incontrolada de las reservas de calcio, lo que es letal para los insectos .
Síntesis de moléculas heterocíclicas
El compuesto sirve como precursor en la síntesis de varias moléculas heterocíclicas. Está involucrado en la creación de N-heterociclos como imidazoles y pirimidinas, que son cruciales en productos farmacéuticos y agroquímicos .
Agentes antituberculosos
Los investigadores han explorado el uso de este compuesto en el diseño y síntesis de derivados que muestran promesa como agentes antituberculosos. Estos derivados se evalúan por su actividad contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis .
Desarrollo de moléculas para la protección de cultivos
El compuesto se utiliza en el desarrollo de moléculas para la protección de cultivos con modos de acción únicos para combatir la resistencia generalizada a los insecticidas. Esto es particularmente importante en las estrategias de manejo integrado de plagas .
Modulación de canales de calcio
Debido a su acción sobre los canales de calcio, específicamente el receptor de rianodina, el compuesto tiene aplicaciones potenciales en la modulación de canales de calcio. Esto podría ser significativo en el desarrollo de nuevos tratamientos para enfermedades relacionadas con la desregulación del calcio .
Química verde
La síntesis de este compuesto y sus derivados se alinea con los principios de la química verde. El objetivo es diseñar productos y procesos químicos que reduzcan o eliminen el uso y la generación de sustancias peligrosas .
Reacciones electrofílicas y nucleofílicas
Este compuesto puede actuar como una poderosa molécula en reacciones electrofílicas y nucleofílicas. Se utiliza en la funcionalización de estructuras, como la síntesis de ésteres, amidas y amidinas, que son reacciones fundamentales en la química orgánica .
Herramienta de investigación en neurobiología
Dado su impacto en los canales de calcio, el compuesto podría utilizarse como una herramienta de investigación en neurobiología para estudiar el papel del calcio en la liberación de neurotransmisores y la contracción muscular .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-26(18-11-9-16(24)10-12-18)22(28)21-15-27(14-17-6-4-5-13-25-17)23(29)20-8-3-2-7-19(20)21/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBZEQMXGYWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-METHYL-N-[3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2589220.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2589223.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2589225.png)
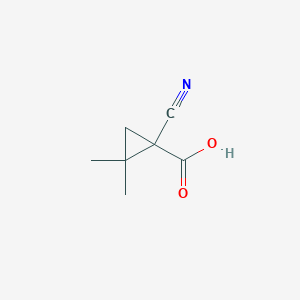
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)
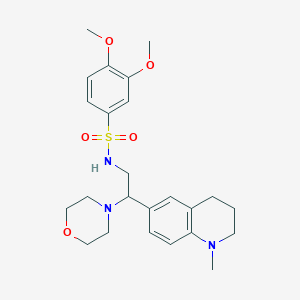
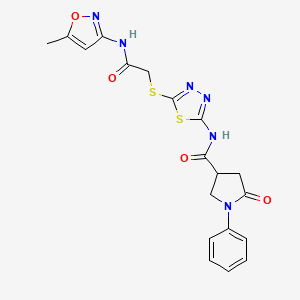
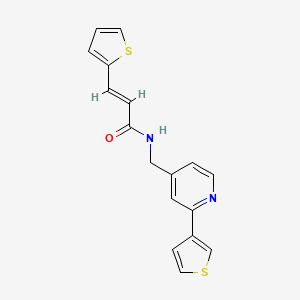
![2-[4-(Methylamino)phenyl]acetonitrile hydrochloride](/img/structure/B2589241.png)
